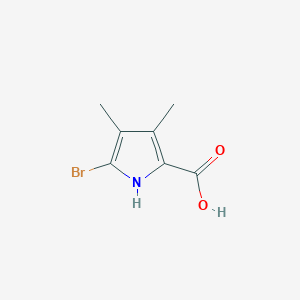

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

Description

Historical context and discovery

The discovery and characterization of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid emerged from the broader investigation of bromopyrrole alkaloids that began in the latter half of the twentieth century. The foundational work on brominated pyrrole compounds can be traced to early studies on marine sponges, where researchers first identified dibromophakellin and oroidin from Phakellia flabellata and Agelas oroides respectively, nearly fifty years ago. This initial discovery opened a new frontier in marine natural products chemistry, leading to the identification of more than two hundred pyrrole-imidazole alkaloids from various tropical sponges.

The systematic investigation of brominated pyrrole derivatives gained momentum through the work of Anderson and Lee in 1965, who developed methodologies for the preparation and bromination of pyrrole derivatives under various conditions. Their research demonstrated that bromination at the 4-position predominates at room temperature and below, with 4:5 substitution ratios typically ranging from 6:1 to 10:1, providing crucial insights into the regioselectivity of bromination reactions. This foundational research established the chemical principles that would later guide the synthesis and characterization of more complex bromopyrrole compounds, including 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid.

The compound was officially catalogued in chemical databases, with PubChem assigning it CID 83814936 and establishing its creation date as 2014-10-20, with the most recent modification occurring on 2025-05-24. The systematic study of this specific compound has been facilitated by advances in spectroscopic methods and computational chemistry, allowing for detailed structural characterization and understanding of its chemical properties. The compound's identification as part of the broader bromopyrrole alkaloid family has positioned it within a rapidly expanding field of marine natural products research.

Classification within bromopyrrole compounds

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid belongs to the extensive family of bromopyrrole alkaloids, which represent one of the most abundant and structurally diverse classes of marine natural products. Within this classification system, the compound can be categorized as a monomeric bromopyrrole derivative, distinguishing it from the dimeric sceptrin-type compounds that account for approximately one-third of all pyrrole-imidazole alkaloids. The structural features that define its classification include the presence of a single bromine substituent at the 5-position, methyl groups at the 3- and 4-positions, and a carboxylic acid functional group at the 2-position of the pyrrole ring.

The compound shares structural similarities with other well-characterized bromopyrrole derivatives, including 4,5-dibromopyrrole-2-carboxylic acid and various mono- and dibrominated pyrrole carboxamides that have been isolated from marine sponges. The positioning of substituents on the pyrrole ring follows established patterns observed in natural bromopyrrole alkaloids, where electron-withdrawing groups such as carboxylic acids typically direct bromination to specific positions on the aromatic system. The presence of both methyl substituents and a carboxylic acid group creates a unique substitution pattern that distinguishes this compound from simpler bromopyrrole derivatives.

Chemical classification databases recognize 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid under multiple synonym systems, including the identifier CS-0459189 and the systematic name based on IUPAC nomenclature. The compound's molecular formula C₇H₈BrNO₂ places it within the broader category of brominated heterocyclic carboxylic acids, while its specific structural features align it with the marine-derived bromopyrrole alkaloid family. This classification system facilitates comparative studies with related compounds and enables researchers to predict potential biological activities based on structural relationships within the bromopyrrole class.

Significance in organic chemistry and natural product chemistry

The significance of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid in organic chemistry extends beyond its individual properties to encompass its role as a representative member of the bromopyrrole alkaloid family. From a synthetic chemistry perspective, the compound demonstrates important principles of regioselective bromination and the influence of substituent effects on aromatic heterocycles. The presence of both electron-donating methyl groups and an electron-withdrawing carboxylic acid group creates a complex electronic environment that affects reactivity patterns and provides insights into the design of synthetic methodologies for related compounds.

Natural product chemistry has recognized bromopyrrole compounds as privileged structures due to their diverse biological activities and unique structural features. Research has shown that pyrrole-2-carboxylic acid derivatives, including brominated variants, display distinctive ultraviolet spectra and exhibit broad ranges of biological activities, making them important dereplication standards in natural product discovery. The compound's structure incorporates key pharmacophoric elements commonly found in bioactive marine metabolites, including the pyrrole ring system, halogen substitution, and carboxylic acid functionality, which collectively contribute to potential biological activity.

The study of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid has contributed to understanding structure-activity relationships within the bromopyrrole family. Comparative studies of bromopyrrole alkaloids have revealed that the presence and arrangement of functional groups significantly influence biological activity, with compounds such as sceptrin demonstrating feeding deterrent properties at concentrations as low as 1.0 mg/ml. This research has informed medicinal chemistry efforts and guided the development of synthetic analogs with enhanced or modified biological properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈BrNO₂ | |

| Molecular Weight | 218.05 g/mol | |

| IUPAC Name | 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |

| CAS Number | 861034-48-2 | |

| PubChem CID | 83814936 |

Research importance in marine chemical ecology

The research importance of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid in marine chemical ecology is deeply rooted in the broader understanding of how bromopyrrole alkaloids function as chemical mediators in marine environments. Marine sponges, which are the primary natural sources of bromopyrrole compounds, utilize these metabolites for diverse ecological functions, including predator deterrence, antimicrobial defense, and antifouling activities. The specific structural features of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid suggest potential roles in these defensive mechanisms, as related compounds have demonstrated significant biological activities against marine pathogens and predators.

Research on bromopyrrole alkaloids from Mediterranean sponges has revealed that these compounds serve multiple defensive roles, with studies showing that bromopyrrole-containing extracts effectively deter feeding by generalist predators such as Palaemon elegans while simultaneously providing antimicrobial protection against bacterial fouling. The compound's carboxylic acid functionality may enhance its water solubility and facilitate its transport within marine environments, potentially affecting its ecological activity and bioavailability. This structural feature distinguishes it from many neutral bromopyrrole alkaloids and may contribute to unique ecological roles.

Chemical ecology studies have established hierarchies of feeding deterrent activities among bromopyrrole compounds, with molecular-level comparisons revealing that specific structural modifications can dramatically influence biological activity. The positioning of methyl groups and the bromine substituent in 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid creates a unique chemical signature that may interact differently with biological targets compared to other bromopyrrole derivatives. This structural uniqueness makes the compound valuable for understanding how subtle modifications in molecular structure translate to changes in ecological function.

The compound's potential role in quorum sensing inhibition represents another important aspect of its marine chemical ecology research significance. Related bromopyrrole compounds, including oroidin and 4,5-dibromopyrrole-2-carboxamide, have demonstrated quorum sensing inhibitory activity against Chromobacterium violaceum, suggesting potential mechanisms for controlling bacterial communication in marine environments. These findings position 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid as a compound of interest for investigating chemical communication and bacterial regulation in marine ecosystems.

Properties

IUPAC Name |

5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-3-4(2)6(8)9-5(3)7(10)11/h9H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFWPIMFOLXRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Starting Material:

The initial compound used is 3,4-dimethyl-1H-pyrrole-2-carbaldehyde , which serves as the core scaffold for subsequent functionalization.

- Reagent: N-bromosuccinimide (NBS) is the preferred brominating agent due to its selectivity and mild reaction conditions.

- Solvent: Dichloromethane (DCM) is commonly employed, providing a non-protonic medium that favors electrophilic substitution at the desired position.

- Temperature: The reaction is typically carried out at 0°C to room temperature to control the reactivity and prevent over-bromination.

Reaction Mechanism:

Electrophilic aromatic substitution occurs at the 5-position of the pyrrole ring, facilitated by the electron-rich nature of the heterocycle. The bromination is regioselective owing to the directing effects of the aldehyde and methyl groups.

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde + NBS → 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde

Yield and Purification:

Yields are generally high, ranging from 85% to 94%. Purification is achieved via recrystallization or column chromatography, ensuring the removal of residual brominating agents and side products.

Oxidation to the Carboxylic Acid

Conversion of the aldehyde to carboxylic acid is achieved through oxidative procedures, which are well-established in heterocyclic chemistry.

- Potassium permanganate (KMnO₄) in aqueous or mixed solvent systems.

- Chromium-based oxidants (e.g., CrO₃) under controlled conditions.

- Temperature: Reflux conditions are typical to facilitate complete oxidation.

- Solvent: Aqueous sodium hydroxide or acetic acid-water mixtures are used depending on the oxidant.

Mechanism:

The aldehyde group undergoes oxidative cleavage, transforming into a carboxylic acid. The heterocyclic ring remains intact, preserving the pyrrole core.

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde + KMnO₄ → 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

Yield and Purification:

The oxidation step typically yields the target compound in 70–85% yield. Purification involves acidification and recrystallization from suitable solvents such as ethanol or water.

Summary of the Preparation Method

| Step | Reagents & Conditions | Key Points | Typical Yield |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C to RT | Selective bromination at the 5-position | 85–94% |

| Oxidation | KMnO₄, reflux, aqueous medium | Conversion of aldehyde to carboxylic acid | 70–85% |

Research Findings and Optimization

Recent research indicates that controlling the bromination conditions—particularly temperature and reagent equivalents—maximizes regioselectivity and minimizes polybromination. Similarly, oxidation parameters such as oxidant concentration and reaction duration influence yield and purity. Innovations include employing catalytic amounts of transition metals or phase-transfer catalysts to improve efficiency, especially on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methyl groups.

Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The introduction of specific substituents into the pyrrole ring enhances these activities significantly .

Anti-Tuberculosis Activity

Recent studies have focused on the design and synthesis of pyrrole derivatives aimed at combating drug-resistant tuberculosis. A structure-guided approach led to the development of pyrrole-2-carboxamides that demonstrated potent anti-tuberculosis activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis strains. This highlights the potential of 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid as a scaffold for developing new anti-TB agents .

Organic Synthesis

Building Block for Complex Molecules

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid serves as an essential building block in organic synthesis. Its bromine atom can be utilized for various coupling reactions, allowing for the formation of more complex molecular architectures. The compound's carboxylic acid functionality enables further transformations such as esterification and amidation, broadening its utility in synthesizing new compounds .

Synthesis of Pyrrole Derivatives

The compound is also used in synthesizing other pyrrole derivatives through cyclization reactions or modifications of the carboxylic acid group. For example, it can undergo Knorr reactions to yield novel pyrrole-based compounds with potential biological activity .

Material Science

Dye and Pigment Applications

Research has indicated that pyrrole derivatives can be used to create conductive polymers and dyes due to their electronic properties. The incorporation of 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid into polymer matrices may enhance conductivity and stability, making it a candidate for applications in organic electronics and photovoltaics.

Data Summary Table

Case Studies

-

Antimicrobial Efficacy Study

A study synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives from 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid. These derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a template for developing new antimicrobial agents. -

Anti-Tuberculosis Research

A recent publication described the design and synthesis of pyrrole-based MmpL3 inhibitors derived from 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid. These inhibitors exhibited excellent anti-tuberculosis activity and were evaluated for their effects on mycolic acid biosynthesis in Mycobacterium tuberculosis, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In general, the presence of the bromine atom and the carboxylic acid group allows it to participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Brominated Pyrrole Derivatives

4-Bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7):

- Structural Differences : Bromine at the 4-position instead of 5; lacks methyl groups at 3- and 4-positions.

- Molecular Weight : 190.00 g/mol .

- Significance : Higher structural similarity (0.94) to the target compound, making it a key analog for studying bromine position effects on reactivity and bioactivity .

- 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 934-07-6): Structural Differences: Methyl group at the 1-position (N-methylation) instead of 3- and 4-positions. Molecular Weight: 204.01 g/mol .

Dimethyl-Substituted Pyrrole Derivatives

- 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (Parent Compound):

Fused-Ring Pyrrole Derivatives

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 800401-71-2):

- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1222175-20-3): Molecular Weight: 241.04 g/mol .

Aryl-Substituted Pyrrole Derivatives

5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid (CAS: 1706446-75-4):

5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid (CAS: 881041-60-7):

Comparative Data Table

Key Research Findings

Synthetic Advantages : The target compound’s synthesis leverages high-yield (72–94%) one-pot protocols, similar to its parent compound, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid .

Bioactivity: Bromine and methyl groups enhance antibacterial activity compared to non-brominated analogs, likely due to improved target binding and metabolic stability .

Biological Activity

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid (C₇H₈BrNO₂) is a heterocyclic organic compound that has gained attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid features a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the pyrrole ring. Its molecular weight is approximately 218.05 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

1. Antimicrobial Activity

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid exhibits promising antimicrobial properties against various bacterial strains and fungi. Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This makes it a potential candidate for developing new antimicrobial agents.

2. Anticancer Potential

Preliminary investigations into the anticancer activity of this compound suggest it may affect cancer cell viability. For instance, derivatives of pyrrole compounds have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potential for further development in cancer therapeutics .

3. Mechanism of Action

The mechanism by which 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid exerts its biological effects is believed to involve interactions with specific biomolecules, potentially influencing pathways related to cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate | Contains an ethyl ester instead of a carboxylic acid | Different solubility and reactivity profiles |

| Methyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate | Has a methyl ester group | Affects solubility and reactivity compared to ethyl ester |

| 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Bromine at the 4-position | Variations in biological activity due to positional differences |

The presence of both bromine and carboxylic acid functionalities distinguishes this compound from its analogs, enhancing its chemical reactivity and potential biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrole derivatives, including 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid:

- Antibacterial Studies : A study evaluated various pyrrole derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structures exhibited significant antibacterial properties with MIC values comparable to standard antibiotics like ciprofloxacin .

- Anticancer Research : Another investigation highlighted the anticancer effects of pyrrole derivatives on human leukemia cell lines, showing that certain compounds induced apoptosis at low concentrations (IC50 values as low as 1.50 µM) .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid, and how can purity be ensured?

Synthesis typically involves bromination of a pre-functionalized pyrrole core. For example, bromine can be introduced at the 5-position of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid derivatives using electrophilic substitution. Key steps include:

- Intermediate isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to separate brominated products from unreacted starting materials.

- Characterization : Validate purity via (e.g., δ 2.56 ppm for methyl groups in analogs ) and LCMS (>95% purity thresholds ).

- Yield optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1.2 equivalents of bromine to avoid over-bromination).

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. For analogs like 4-Bromo-1H-pyrrole-2-carboxylic acid:

- Data collection : Use a diffractometer (e.g., Oxford Gemini) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, achieving R-factors <0.05 .

- Key parameters : Monitor bond lengths (e.g., C–Br ≈ 1.89 Å) and angles to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- : Identify substituents (e.g., methyl groups at δ 2.1–2.6 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- IR spectroscopy : Confirm carboxylic acid functionality (C=O stretch ~1700 cm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] = 258.0 for CHBrNO).

Q. How does this compound behave under varying pH or thermal conditions?

- Stability testing : Use HPLC to monitor degradation under accelerated conditions (e.g., 40°C, 75% humidity) .

- pH-dependent solubility : Carboxylic acid deprotonation (pKa ~4–5) enhances aqueous solubility at neutral/basic pH .

Q. What are common impurities in its synthesis, and how are they addressed?

- By-products : Unreacted starting materials or di-brominated analogs.

- Mitigation : Optimize reaction stoichiometry and employ preparative HPLC or recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can mechanistic insights into the bromination step be gained using computational methods?

Q. What strategies resolve contradictions in NMR or X-ray data?

Q. How can this compound be utilized in medicinal chemistry or materials science?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution to separate enantiomers .

- Batch consistency : Monitor reaction kinetics (e.g., in situ IR for real-time bromine consumption) .

Q. How does substitution at the 3,4-dimethyl positions influence electronic properties?

- Comparative studies : Synthesize analogs (e.g., 3-ethyl-4-methyl) and compare Hammett σ values via UV-Vis spectroscopy.

- Electrochemical analysis : Cyclic voltammetry to assess redox behavior (e.g., E shifts with electron-donating groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.